Cas no 177941-17-2 (7-Benzyloxy-1H-indazole-3-carboxylic acid)
7-Benzyloxy-1H-indazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 7-Benzyloxy-1H-indazole-3-carboxylic acid
- 1H-Indazole-3-carboxylicacid, 7-(phenylmethoxy)-
- 7-phenylmethoxy-1H-indazole-3-carboxylic acid
- 1H-7-benzyloxyindazole-3-carboxylic acid
- 1H-Indazole-3-carboxylic acid, 7-(phenylmethoxy)-
- J-519091
- AS-76644
- 177941-17-2
- D82820
- DTXSID90614418
- A812312
- CS-0156159
- AKOS016004461
- AB22145
- MFCD05663992
- SCHEMBL8715749
- 7-Benzyloxy-1h-indazole-3-carboxylicacid
- FT-0761291
- 7-(benzyloxy)-1H-indazole-3-carboxylic acid
- ethyl-1-methyl-5-propyl-1h-pyrazole-3-carboxylate
- DB-065206
-
- MDL: MFCD05663992
- Inchi: 1S/C15H12N2O3/c18-15(19)14-11-7-4-8-12(13(11)16-17-14)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)(H,18,19)
- InChI Key: ZFVAAEXVMARVQU-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1=CC=CC2C(C(=O)O)=NNC=21
Computed Properties
- Exact Mass: 268.08500
- Monoisotopic Mass: 268.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.2A^2
- XLogP3: 2.9
Experimental Properties
- Density: 1.394
- Boiling Point: 544.7°C at 760 mmHg
- Flash Point: 283.2°C
- Refractive Index: 1.704
- PSA: 75.21000
- LogP: 2.84010
7-Benzyloxy-1H-indazole-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-Benzyloxy-1H-indazole-3-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Benzyloxy-1H-indazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 225044-250mg |
7-Benzyloxy-1H-indazole-3-carboxylic acid |
177941-17-2 | 95% | 250mg |
£304.00 | 2022-02-28 | |
| Fluorochem | 225044-1g |
7-Benzyloxy-1H-indazole-3-carboxylic acid |
177941-17-2 | 95% | 1g |
£896.00 | 2022-02-28 | |
| Alichem | A269001881-1g |
7-Benzyloxy-1H-indazole-3-carboxylic acid |
177941-17-2 | 95% | 1g |
$400.00 | 2022-04-02 | |
| TRC | B594485-10mg |
7-Benzyloxy-1H-indazole-3-carboxylic Acid |
177941-17-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B594485-50mg |
7-Benzyloxy-1H-indazole-3-carboxylic Acid |
177941-17-2 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B594485-100mg |
7-Benzyloxy-1H-indazole-3-carboxylic Acid |
177941-17-2 | 100mg |
$ 210.00 | 2022-06-07 | ||
| Chemenu | CM122425-1g |
7-(benzyloxy)-1H-indazole-3-carboxylic acid |
177941-17-2 | 95% | 1g |
$356 | 2021-08-05 | |
| abcr | AB536836-250 mg |
7-Benzyloxy-1H-indazole-3-carboxylic acid; . |
177941-17-2 | 250MG |
€293.50 | 2023-07-11 | ||
| abcr | AB536836-1 g |
7-Benzyloxy-1H-indazole-3-carboxylic acid; . |
177941-17-2 | 1g |
€634.70 | 2023-07-11 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZV797-200mg |
7-Benzyloxy-1H-indazole-3-carboxylic acid |
177941-17-2 | 97% | 200mg |
891.0CNY | 2021-07-14 |
7-Benzyloxy-1H-indazole-3-carboxylic acid Suppliers
7-Benzyloxy-1H-indazole-3-carboxylic acid Related Literature
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 7-Benzyloxy-1H-indazole-3-carboxylic acid
Research Brief on 7-Benzyloxy-1H-indazole-3-carboxylic acid (CAS: 177941-17-2) and Its Applications in Chemical Biology and Medicine
7-Benzyloxy-1H-indazole-3-carboxylic acid (CAS: 177941-17-2) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic applications, biological activities, and potential therapeutic uses.
One of the most significant findings in recent literature is the role of 7-Benzyloxy-1H-indazole-3-carboxylic acid in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the indazole core of this compound has been shown to interact effectively with the ATP-binding sites of various kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against CDK2 and CDK9, which are implicated in cell cycle regulation and transcription, respectively. These findings suggest that 7-Benzyloxy-1H-indazole-3-carboxylic acid could serve as a promising starting point for the development of next-generation kinase inhibitors.
In addition to its applications in oncology, recent research has explored the anti-inflammatory properties of 7-Benzyloxy-1H-indazole-3-carboxylic acid derivatives. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that certain modifications to the benzyloxy group resulted in compounds with significant COX-2 inhibitory activity. This highlights the compound's potential as a scaffold for designing non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and reduced side effects.
The synthetic versatility of 7-Benzyloxy-1H-indazole-3-carboxylic acid has also been a focus of recent investigations. A 2023 paper in Organic Letters detailed a novel, high-yield synthetic route for this compound, utilizing palladium-catalyzed cross-coupling reactions. This advancement not only improves the accessibility of the compound for research purposes but also opens up new possibilities for structural diversification. Researchers have emphasized the importance of optimizing the synthetic protocols to facilitate large-scale production and further pharmacological evaluation.
Another emerging area of interest is the application of 7-Benzyloxy-1H-indazole-3-carboxylic acid in the development of fluorescent probes for biological imaging. A recent study in Chemical Communications (2024) demonstrated that indazole-based derivatives of this compound exhibit strong fluorescence properties, making them suitable for tracking cellular processes in real-time. This application could significantly enhance our understanding of drug-target interactions and cellular signaling pathways.
Despite these promising developments, challenges remain in the clinical translation of 7-Benzyloxy-1H-indazole-3-carboxylic acid derivatives. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Future research directions may include the exploration of prodrug strategies and formulation technologies to overcome these limitations.
In conclusion, 7-Benzyloxy-1H-indazole-3-carboxylic acid (CAS: 177941-17-2) continues to be a valuable scaffold in chemical biology and medicinal chemistry. Its diverse applications in kinase inhibition, anti-inflammatory therapy, synthetic methodology, and biological imaging underscore its importance in contemporary research. Continued investigation into its pharmacological properties and synthetic optimization will likely yield new therapeutic candidates and tools for biomedical research.
177941-17-2 (7-Benzyloxy-1H-indazole-3-carboxylic acid) Related Products
- 133841-08-4(7-Methoxy-1H-indazole-3-carboxylic acid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)